Pentafluorophenyl 2-chloroacetate
Description
Conceptual Framework of Activated Esters in Organic Reactions
In organic chemistry, esters are common functional groups, but their reactivity can vary significantly. An "activated ester" is an ester that is particularly susceptible to nucleophilic attack at the carbonyl carbon. This heightened reactivity is achieved by attaching an electron-withdrawing group to the oxygen atom of the ester. This modification makes the leaving group more stable, thereby facilitating the substitution reaction. Activated esters are widely employed in synthesis to form new chemical bonds, such as amide bonds in peptide synthesis, under mild conditions.
Influence of the Pentafluorophenyl Group on Reactivity Profiles
The key to the enhanced reactivity of pentafluorophenyl 2-chloroacetate lies in the pentafluorophenyl (PFP) group. Fluorine is the most electronegative element, and having five fluorine atoms on the phenyl ring creates a powerful electron-withdrawing effect. This effect, known as a negative inductive effect (-I), pulls electron density away from the ester's carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it a more attractive target for nucleophiles, such as the amino groups found in proteins and other biomolecules. Consequently, reactions involving pentafluorophenyl esters can often proceed under milder conditions and with greater efficiency compared to their non-fluorinated counterparts.
Overview of Research Trajectories
Research involving this compound and related compounds has primarily focused on leveraging its high reactivity and specificity. Key areas of investigation include its use as a reagent for:
Bioconjugation: The selective reaction of the activated ester with nucleophilic groups on biomolecules, such as lysine (B10760008) residues in proteins, allows for the attachment of labels, tags, or other functional moieties.
Medicinal Chemistry: The compound serves as a building block in the synthesis of potential drug candidates. Its reactivity can be exploited to construct complex molecular architectures that may interact with biological targets.
Specialty Chemicals: The unique properties imparted by the fluorinated group are of interest in the development of novel materials.
Interactive Data Tables
Below are tables summarizing key information about this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 240487-99-4 | sigmaaldrich.comchemspider.com |
| Molecular Formula | C₈H₂ClF₅O₂ | chemspider.com |
| Molecular Weight | 260.55 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Table 2: Reactivity Profile of this compound
| Reaction Type | Reactivity | Key Features | Source |
| Nucleophilic Acyl Substitution | High | Enhanced by the electron-withdrawing pentafluorophenyl group. Reacts readily with amines and other nucleophiles. | |
| Hydrolysis | Susceptible | Can be hydrolyzed to pentafluorophenol (B44920) and 2-chloroacetic acid in the presence of acid or base. |
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNQIGLUQLDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pentafluorophenyl 2 Chloroacetate
Esterification Protocols
The formation of the ester linkage in pentafluorophenyl 2-chloroacetate can be accomplished through different esterification strategies. These methods focus on the reaction between pentafluorophenol (B44920) and 2-chloroacetic acid or its derivatives.
Direct Esterification of Pentafluorophenol with 2-Chloroacetic Acid
The most direct route to this compound involves the esterification of pentafluorophenol with 2-chloroacetic acid. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid and promote the formation of the ester bond.
A common and effective method for this direct esterification is the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. In this process, DCC activates the carboxylic acid group of 2-chloroacetic acid, making it susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol. This method is a variation of the Steglich esterification, which is known for its mild reaction conditions. The reaction proceeds to form the desired ester and a urea (B33335) byproduct, dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration. For this specific esterification, high yields are generally expected.
A general representation of this reaction is as follows:
C₆F₅OH + ClCH₂COOH + (C₆H₁₁N)₂C → C₆F₅OCOCH₂Cl + (C₆H₁₁NH)₂CO
| Reactant 1 | Reactant 2 | Coupling Agent | Key Condition | Product |
| Pentafluorophenol | 2-Chloroacetic Acid | DCC | Anhydrous Solvent | This compound |
Successful esterification using DCC necessitates careful control of the reaction environment. The reaction must be conducted under anhydrous (water-free) conditions. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent itself, reducing the yield of the desired ester.
Chloroacetylation of Pentafluorophenol
An alternative synthetic strategy is the chloroacetylation of pentafluorophenol. This method involves the use of a more reactive derivative of 2-chloroacetic acid, typically chloroacetyl chloride.
In this protocol, pentafluorophenol is treated with chloroacetyl chloride in the presence of a base, such as triethylamine. The base plays a crucial role by deprotonating the acidic hydroxyl group of pentafluorophenol to form the more nucleophilic pentafluorophenoxide ion. This ion then readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of this compound and triethylammonium (B8662869) chloride as a byproduct. The high reactivity of the acid chloride allows for efficient acylation.
A schematic of this reaction is:
C₆F₅OH + ClCOCH₂Cl + (C₂H₅)₃N → C₆F₅OCOCH₂Cl + (C₂H₅)₃NH⁺Cl⁻
| Reactant 1 | Acylating Agent | Base | Key Feature | Product |
| Pentafluorophenol | Chloroacetyl Chloride | Triethylamine | Formation of pentafluorophenoxide | This compound |
Alternative Acylating Agents (e.g., PyAOP, HOBt)
In addition to DCC, other modern coupling reagents, often borrowed from peptide synthesis, can be employed to facilitate the esterification. Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are known for their high efficiency in forming amide and ester bonds, particularly with sensitive substrates.
The use of PyAOP, often in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt), can be advantageous. HOBt is known to suppress side reactions and can accelerate the coupling process. While more commonly applied in the synthesis of complex peptides where pentafluorophenyl esters of amino acids are used, this methodology is, in principle, applicable to the synthesis of simpler esters like this compound, especially when high purity and mild conditions are paramount. These reagents activate the carboxylic acid, enabling its efficient reaction with pentafluorophenol.
Advanced Synthetic Approaches
The development of sophisticated synthetic routes for this compound is driven by the demand for this versatile reagent in various chemical applications. These advanced methods aim to overcome the limitations of traditional batch processes, offering improved control, safety, and efficiency.
Continuous Flow Synthesis for Industrial and Scalable Production
The industrial production of this compound has been significantly enhanced through the adoption of continuous flow synthesis. This methodology offers numerous advantages over conventional batch processing, making it an attractive option for large-scale manufacturing.
Continuous flow processes for the synthesis of this compound typically involve the adaptation of the standard esterification reaction into a flow reactor system. In this setup, reactants are continuously pumped through a series of tubes or channels where the reaction occurs. This approach allows for precise control over critical reaction parameters such as temperature, pressure, and the flow rates of the reactants.
The key benefits of employing continuous flow synthesis for this compound include:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and mixing, leading to more consistent reaction conditions and potentially higher yields and purity.
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions. This is particularly relevant for the synthesis of highly reactive esters.
Increased Reproducibility and Automation: Continuous flow systems can be automated, which reduces human error and ensures consistent product quality between batches.
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processes, as it can be achieved by extending the operation time or by "scaling out" through the use of multiple parallel reactor lines.
A typical continuous flow setup for producing this compound would involve the reaction of pentafluorophenol and chloroacetyl chloride in a suitable solvent. The use of a base, such as triethylamine, is often incorporated to neutralize the hydrochloric acid byproduct. The product stream can then be subjected to in-line purification processes to isolate the desired compound.
| Parameter | Advantage in Continuous Flow Synthesis |
| Temperature Control | Precise and uniform heating/cooling, minimizing side reactions. |
| Mixing | Efficient and rapid mixing of reactants. |
| Safety | Reduced volume of hazardous materials at any point in time. |
| Scalability | Readily scalable by extending run time or parallelization. |
| Reproducibility | High consistency from run to run due to automation. |
Chemo- and Regioselective Acylation via Pentafluorophenolate
The synthesis of this compound relies on the selective acylation of the pentafluorophenolate ion. This reaction requires high chemo- and regioselectivity to ensure that the chloroacetyl group is attached to the oxygen atom of the phenolate (B1203915) (O-acylation) rather than to the aromatic ring (C-acylation), which would lead to the formation of undesired ketone byproducts.
The primary challenge in the acylation of phenols is controlling the competition between O-acylation and C-acylation (the Friedel-Crafts acylation). The outcome of this competition is influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the reaction conditions.
In the case of pentafluorophenol, its high acidity (pKa ≈ 5.5) plays a crucial role in promoting O-acylation. The resulting pentafluorophenolate anion is a relatively "hard" nucleophile, which favors attack at the "hard" electrophilic carbonyl carbon of chloroacetyl chloride.
To further enhance the selectivity, the reaction is typically carried out under conditions that favor O-acylation. This often involves the use of a base to generate the phenolate anion in situ. The choice of base and solvent can influence the reactivity and selectivity of the acylation.
Research into the chloroacetylation of aromatic compounds has demonstrated that the use of specific catalysts, such as Fe-modified montmorillonite (B579905) K10, can lead to good yields and selectivity for the acylated product. While this particular study focused on the acylation of arenes, the principles of using solid acid catalysts to control selectivity can be applied to the acylation of phenols. For instance, studies on the selective acylation of phenols have shown that catalysts like ZSM-5 can direct the reaction towards a specific isomer. bcrec.id
Mechanistic Investigations of Pentafluorophenyl 2 Chloroacetate Reactivity
Electronic Activation and Electrophilicity
The notable reactivity of pentafluorophenyl 2-chloroacetate is primarily attributed to the powerful electron-withdrawing nature of the pentafluorophenyl (PFP) group, which significantly enhances the electrophilicity of the carbonyl carbon. This activation makes the ester highly susceptible to attack by a wide range of nucleophiles.
Role of the Pentafluorophenyl Moiety in Carbonyl Activation
The five fluorine atoms on the phenyl ring of the PFP group exert a strong inductive effect, pulling electron density away from the aromatic ring and, consequently, from the ester oxygen and the carbonyl carbon. This electron-deficient character of the PFP moiety makes it an excellent leaving group, thereby facilitating nucleophilic acyl substitution reactions. The enhanced electrophilicity of the carbonyl carbon in this compound makes it a valuable reagent in organic synthesis, particularly for the formation of amide bonds in processes like peptide synthesis.
Comparative Electrophilicity Studies with Analogous Esters
While direct comparative studies focusing solely on this compound are limited, the general reactivity of PFP esters has been shown to be significantly higher than that of less substituted phenyl esters. For instance, studies on the aminolysis of various substituted phenyl esters have demonstrated that the rate of reaction increases with the electron-withdrawing capacity of the substituents on the phenyl ring. This suggests that this compound would be considerably more electrophilic than its non-fluorinated or partially fluorinated counterparts.
PFP esters are known to be more reactive than other active esters, such as N-hydroxysuccinimide (NHS) esters, in certain applications, while also exhibiting greater resistance to spontaneous hydrolysis. chemicalbook.com The reactivity of haloacetate esters is also influenced by the nature of the halogen. However, in the case of this compound, the activation provided by the PFP group is the dominant factor governing its high electrophilicity. For example, while ethyl 2-chloroacetate derivatives might necessitate microwave irradiation for certain reactions, the enhanced reactivity of this compound could allow for similar transformations under milder conditions.
Nucleophilic Acyl Substitution Mechanisms
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This reaction typically proceeds through a tetrahedral intermediate, a general mechanism for acyl transfer reactions.
Detailed Reaction Pathways for Nucleophilic Attack
The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the original sp2-hybridized carbonyl carbon becomes sp3-hybridized. The instability of this intermediate drives the subsequent step, which is the collapse of the tetrahedral structure and the expulsion of the leaving group. The pentafluorophenoxide anion is an excellent leaving group due to the stabilization of the negative charge by the electron-withdrawing fluorine atoms. The final product is the acylated nucleophile.
Specificity and Scope with Various Nucleophiles (e.g., Amines, Thiols)
This compound is a versatile reagent that reacts with a broad range of nucleophiles under mild conditions.
Amines: The reaction with primary and secondary amines proceeds readily to form the corresponding amides. This reaction is particularly useful in peptide synthesis, where the high reactivity of the PFP ester allows for efficient coupling of amino acids. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the liberated pentafluorophenol (B44920).
Thiols: Thiols and their corresponding thiolates are also effective nucleophiles for reaction with this compound, leading to the formation of thioesters. The high reactivity of the PFP ester allows these reactions to occur under mild conditions, which is advantageous when working with sensitive biomolecules containing thiol groups, such as cysteine residues in proteins.
The table below summarizes the reactivity of this compound with various nucleophiles.
| Nucleophile | Product Type | Reaction Conditions |
| Primary Amines | N-Substituted 2-chloroacetamides | Mild, often with a non-nucleophilic base |
| Secondary Amines | N,N-Disubstituted 2-chloroacetamides | Mild, often with a non-nucleophilic base |
| Thiols/Thiolates | S-Alkyl/Aryl 2-chlorothioacetates | Mild conditions |
Associated Chemical Transformations
Beyond direct nucleophilic acyl substitution, this compound can participate in other chemical transformations.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can undergo hydrolysis to yield pentafluorophenol and 2-chloroacetic acid. The high reactivity of the ester makes it susceptible to this pathway, necessitating the use of anhydrous conditions for most synthetic applications.
Reduction: The ester functionality can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH4). This reaction would lead to the formation of 2-chloroethanol (B45725) and pentafluorophenol.
Hydrolysis Reaction Mechanisms
The hydrolysis of an ester like this compound is a fundamental reaction, and its mechanism can be elucidated through various investigative techniques. Generally, the hydrolysis of esters proceeds through a nucleophilic acyl substitution pathway. For a highly activated ester such as this compound, which possesses a strongly electron-withdrawing pentafluorophenyl group, the reaction is expected to be facile.
The most common mechanism is a two-step addition-elimination pathway. In the first step, a nucleophile, in this case, a water molecule, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The presence of the electron-withdrawing pentafluorophenyl group significantly stabilizes this negatively charged intermediate by delocalizing the charge, thereby increasing the rate of reaction.
In the second step, the tetrahedral intermediate collapses. This involves the reformation of the carbonyl double bond and the departure of the leaving group. In this case, the leaving group is the pentafluorophenoxide ion. The stability of the leaving group is a critical factor in this step; a more stable leaving group (i.e., a weaker base) will depart more readily. The pentafluorophenoxide ion is an excellent leaving group due to the strong electron-withdrawing nature of the fluorine atoms, which effectively stabilize the negative charge.
Kinetic studies, including the determination of reaction orders with respect to the ester and water, can provide evidence for this mechanism. Isotopic labeling studies, for instance, using H₂¹⁸O, can confirm that the oxygen from the water molecule is incorporated into the resulting carboxylic acid.
Reductive Transformation Pathways
The reductive transformation of this compound can proceed through several potential pathways, depending on the reducing agent and reaction conditions. The primary sites for reduction in the molecule are the carbonyl group and the carbon-chlorine bond.
Reduction of the ester functionality would typically lead to the formation of the corresponding alcohol, 2-chloroethanol, and pentafluorophenol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism would involve the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by subsequent reduction steps.
Alternatively, the carbon-chlorine bond in the 2-chloroacetate moiety is susceptible to reductive cleavage. This can be accomplished using various reducing agents, including certain metal catalysts with a hydrogen source or dissolving metal reductions. This pathway would yield pentafluorophenyl acetate.
The pentafluorophenyl ring itself can also undergo reduction under harsh conditions, though this is generally more difficult to achieve than the reduction of the ester or the cleavage of the C-Cl bond.
The specific pathway that is favored would be determined by the choice of reducing agent, solvent, and temperature, allowing for selective transformations of the molecule.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. These methods can offer insights into reaction mechanisms, electronic structures, and the influence of the environment.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. numberanalytics.comwikipedia.orgscispace.com For this compound, DFT calculations can provide valuable information about its geometry, electron distribution, and orbital energies.
Key parameters that can be calculated using DFT to understand its reactivity include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would highlight the electrophilic sites (like the carbonyl carbon) that are susceptible to nucleophilic attack and the nucleophilic sites.
Atomic Charges: Calculating the partial charges on each atom can quantify the electrophilicity of the carbonyl carbon and the influence of the electron-withdrawing pentafluorophenyl and chloro- groups.
Orbital Analysis: DFT allows for the visualization and energy calculation of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Calculated Property | Hypothetical Value/Description for this compound | Significance |
| Energy of LUMO | Low | Indicates a high susceptibility to nucleophilic attack. |
| Charge on Carbonyl Carbon | Highly Positive | Confirms the high electrophilicity of this site. |
| Dipole Moment | High | Suggests a polar molecule, influencing its solubility and interactions. |
Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the feasibility and outcome of chemical reactions. It focuses on the interaction between the HOMO of one reactant and the LUMO of another.
In the context of this compound's reactivity:
Reaction with a Nucleophile: The reaction would be governed by the interaction between the HOMO of the nucleophile and the LUMO of the ester. The energy gap between these orbitals is a key factor; a smaller gap generally leads to a more favorable reaction. The LUMO of this compound is expected to be low in energy due to the electron-withdrawing groups, making it a good electrophile.
Reaction with an Electrophile: While less common for this molecule, a reaction with an electrophile would involve the HOMO of the ester. The energy of the HOMO would indicate its nucleophilicity.
FMO theory can also be used to predict the regioselectivity and stereoselectivity of reactions where multiple reaction sites are possible. By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, one can predict where the strongest interaction and bond formation will occur.
Solvation Models for Environmental Effects on Reactivity
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Solvation models are computational methods used to account for the effects of the solvent on the reacting molecules.
For the hydrolysis of this compound, a polar solvent like water is expected to play a crucial role. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to:
Stabilize Charged Species: The models can calculate the stabilization energy of charged intermediates and transition states by the solvent. In the hydrolysis reaction, the polar solvent would stabilize the negatively charged tetrahedral intermediate and the departing pentafluorophenoxide ion, thus accelerating the reaction.
Influence Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states in different solvents, computational chemists can predict how the solvent might favor one reaction pathway over another.
The choice of an appropriate solvation model is critical for obtaining accurate theoretical predictions of reaction kinetics and thermodynamics in solution.
Transition State Analysis and Kinetic Studies
A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.
Computational methods can be used to locate and characterize transition state structures. For the hydrolysis of this compound, a transition state search would be performed to find the geometry of the molecule as the water molecule attacks the carbonyl carbon.
Key information obtained from transition state analysis includes:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.
Imaginary Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
By calculating the activation energies for different proposed mechanisms, it is possible to predict the most likely reaction pathway. These theoretical kinetic parameters can then be compared with experimental data to validate the proposed mechanism. While no specific transition state analysis for this compound is published, such studies are crucial for a detailed understanding of its reactivity.
Applications in Advanced Organic Synthesis and Material Science
Reagent in Amidation and Peptide Chemistry
The compound's primary application lies in its role as an acylating agent for the formation of amides, a fundamental linkage in peptides and various other functional molecules. nih.gov The pentafluorophenyl ester acts as an excellent leaving group, facilitating reactions with amines under mild conditions to yield substituted amides. nih.gov
Pentafluorophenyl esters are valuable tools in the synthesis of peptides, where the precise and efficient formation of amide bonds is paramount. nih.govhighfine.com Their high reactivity allows for rapid coupling reactions, which is advantageous in complex, multi-step syntheses. highfine.com
Pentafluorophenyl 2-chloroacetate is an example of a pre-formed active ester, a class of reagents that combines stability for handling and storage with high reactivity for synthesis. In peptide synthesis, the carboxyl group of an amino acid is activated by converting it into a pentafluorophenyl ester. highfine.com These activated monomers are then reacted with the amino group of another amino acid to form a peptide bond.
The electron-withdrawing nature of the pentafluorophenyl group makes these esters highly efficient acylating agents. nih.gov Kinetic studies have demonstrated the superior coupling speed of pentafluorophenyl (PFP) esters compared to other activated esters like p-nitrophenyl (ONp) and pentachlorophenyl (PCP) esters. This rapid reaction rate is crucial for minimizing side reactions and preventing racemization at the chiral center of the amino acid. highfine.com
Table 1: Relative Coupling Rates of Active Esters
| Active Ester Type | Abbreviation | Relative Rate |
|---|---|---|
| Pentafluorophenyl Ester | OPFP | 111 |
| Pentachlorophenyl Ester | OPCP | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
Data sourced from kinetic studies on active ester coupling speeds. highfine.com
Pentafluorophenyl active esters have been successfully integrated into solid-phase peptide synthesis (SPPS), a cornerstone technique for the routine production of peptides. nih.govnih.gov The first demonstration of their use in SPPS was reported in 1985, employing preformed Nα-fluorenylmethoxycarbonyl (Fmoc) amino acid pentafluorophenyl esters to synthesize a challenging decapeptide sequence, the acyl carrier protein 65-74. nih.govrsc.org
This approach offers a significant advantage by avoiding the need for in-situ activation at each step, thereby simplifying the automation of the synthesis process. The synthesis is typically performed using a polyamide resin support, which is compatible with the polar aprotic solvents required for the reaction.
Key Parameters in SPPS using Pentafluorophenyl Esters:
Activation Method: Pre-formed Fmoc-amino acid pentafluorophenyl esters. rsc.org
Support Resin: Polyamide-based resins.
Solvent: Polar solvents such as dimethylformamide (DMF) are preferred to ensure high reaction rates.
Catalyst: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is often used to catalyze the coupling reaction and ensure its completion.
The combination of high reactivity and the stability of the crystalline esters makes this method a robust alternative to using symmetrical anhydrides or other in-situ activation techniques. nih.gov
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. umich.edu The synthesis of PNAs is commonly achieved using solid-phase techniques that are analogous to those used in peptide synthesis, often employing Fmoc protecting group chemistry. umich.edunih.gov
Given that PNA synthesis relies on the iterative formation of amide bonds between monomeric units on a solid support, the activation strategies from peptide chemistry are directly applicable. umich.edunih.gov The well-established efficacy of pentafluorophenyl active esters in SPPS for promoting efficient amide bond formation makes them suitable reagents for the crucial coupling steps in automated PNA synthesis. umich.edu The high reactivity ensures efficient coupling of the PNA monomers, which is essential for achieving high-purity full-length sequences.
N-substituted glycine (B1666218) oligomers, also known as peptoids, are a class of peptide mimics that are resistant to proteolytic degradation. nih.govnih.gov They are typically synthesized on a solid support using the "submonomer" method. This process involves two key steps: acylation of the resin-bound amine with a haloacetic acid, followed by nucleophilic displacement of the halide with a primary amine. researchgate.net
Beyond complex peptide chemistry, this compound is a versatile reagent for the straightforward synthesis of substituted amides from a wide range of primary and secondary amines. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism.
The core of this utility is the pentafluorophenyl group, which acts as an excellent leaving group due to its strong electron-withdrawing capacity. nih.gov When an amine attacks the electrophilic carbonyl carbon of the ester, the pentafluorophenolate anion is readily displaced, leading to the formation of a stable amide bond under mild conditions. nih.gov This method provides a reliable route to a diverse array of amide-containing molecules for applications in medicinal chemistry and materials science. google.com
Peptide Synthesis Strategies
Polymer Chemistry Applications
The reactivity of the pentafluorophenyl ester moiety is extensively leveraged in polymer chemistry for the synthesis of functional and tailored polymeric materials.
Post-Polymerization Modification via Active Ester Functionalization
Post-polymerization modification is a powerful method for introducing functional groups into polymers that might not be compatible with direct polymerization conditions. rsc.orgresearchgate.net Polymers containing pentafluorophenyl ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFPMA), serve as highly effective platforms for this strategy. rsc.orgresearchgate.net The pentafluorophenyl group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack under mild conditions. researchgate.net This reactivity allows for the efficient conversion of the ester into a wide variety of other functional groups. researchgate.net
The activated nature of the pentafluorophenyl ester enables straightforward modification of polymer side chains through amidation and transesterification reactions. These reactions are highly efficient and often proceed to near-quantitative conversion with a broad range of nucleophiles. rsc.orgresearchgate.netresearchgate.net
Amidation: Polymers featuring pentafluorophenyl esters readily react with primary and secondary amines to form stable amide bonds. researchgate.net This method is widely used to append various functional moieties to a polymer backbone. researchgate.netresearchgate.net For instance, reacting a PPFPA homopolymer with specific amines can introduce new functionalities, leading to the creation of materials like pH-responsive polymeric micelles for drug delivery applications. rsc.org The high reactivity and selectivity towards amines make these polymers an attractive platform for creating libraries of functional materials. rsc.orgresearchgate.net
Transesterification: Similarly, the pentafluorophenyl ester can be converted to other esters via transesterification with various alcohols, including primary, secondary, and phenolic types. researchgate.net This reaction is often catalyzed by bases like 4-(dimethylamino)pyridine (DMAP) and allows for the introduction of functionalities such as alkenes, alkynes, or even natural products like geraniol. researchgate.net This strategy has been used to create polymers with dual pH and CO2 responsiveness and to synthesize graft copolymers with high grafting density. researchgate.net The high fidelity and versatility of this transesterification process make it a valuable tool for engineering new polymers from a common precursor. researchgate.net
Table 1: Examples of Post-Polymerization Modification Reactions
| Polymer Precursor | Nucleophile | Resulting Functional Group | Application Example |
|---|---|---|---|
| Poly(pentafluorophenyl methacrylate) (PPFMA) | Primary Amines | Amide | Creation of functional polymer brush libraries rsc.orgresearchgate.net |
| Poly(pentafluorophenyl acrylate) (PPFPA) | 1-amino-2-propanol | Hydroxyl, Amide | Formation of amphiphilic copolymers for micelles rsc.org |
| Poly(pentafluorophenyl acrylate) (PPFPA) | Allyl Alcohol, Propargyl Alcohol (with DMAP) | Alkene Ester, Alkyne Ester | Synthesis of orthogonally clickable copolymers researchgate.net |
| Poly(pentafluorophenyl acrylate) (PPFPA) | 2-dimethylaminoethanol (with DMAP) | Tertiary Amine Ester | Development of dual pH and CO2 responsive polymers researchgate.net |
Functional polymethylenes are a class of polymers with a simple (-CH(X)-)n backbone structure. Introducing functional groups (X) onto this backbone can be challenging. While the direct polymerization of monomers like pentafluorophenyl 2-diazoacetate to create a C1 polymer with a pendant active ester has proven difficult due to monomer instability, the principle of using active esters for post-polymerization modification is a key strategy in this area. d-nb.info The general utility of pentafluorophenyl esters in modifying vinyl polymers (C2 polymers) via amidation or transesterification highlights their potential as a versatile tool for creating functional macromolecules. d-nb.info This approach allows for the synthesis of polymers with functionalities that would not be accessible through direct polymerization methods. d-nb.info
Copolymerization Studies for Tailored Material Properties
Copolymerization is a fundamental strategy for creating materials with properties that are intermediate to, or synergistic of, the parent homopolymers. Incorporating monomers containing pentafluorophenyl esters into copolymers allows for the development of materials that combine the properties of the comonomers with the reactive handle for subsequent functionalization.
Research has shown that copolymerizing two different active ester monomers, such as pentafluorophenyl methacrylate (B99206) (PFPMA) and p-nitrophenyl methacrylate (PNPMA), can lead to materials with unique thermal properties. nih.gov The glass transition temperatures (Tg) of these copolymers can deviate positively from what would be predicted, suggesting that new intermolecular interactions between the different monomer units influence the material's properties. nih.gov
Furthermore, the radical copolymerization of PFPMA with cyclic ketene (B1206846) acetals like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) results in backbone-degradable polymers. nih.gov The electron-deficient PFPMA and the electron-rich cyclic monomer exhibit a high tendency for crossover propagation, leading to an alternating-rich sequence which, after modification of the PFP groups, can be efficiently degraded. nih.gov Similarly, copolymerizing N-pentafluorophenyl maleimide (B117702) with methyl methacrylate has been used to produce polymers with nearly zero orientational and photoelastic birefringence and high glass transition temperatures, which are desirable properties for optical applications. researchgate.net These studies demonstrate that copolymerization involving pentafluorophenyl-containing monomers is a powerful approach to precisely tune material characteristics. nih.govnih.govresearchgate.net
Table 2: Copolymerization for Tailored Properties
| Monomer 1 | Monomer 2 | Resulting Copolymer Property | Reference |
|---|---|---|---|
| Pentafluorophenyl methacrylate (PFPMA) | p-Nitrophenyl methacrylate (PNPMA) | Enhanced thermal stability (Tg) | nih.gov |
| Pentafluorophenyl methacrylate (PFPMA) | 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) | Backbone degradability | nih.gov |
| N-pentafluorophenyl maleimide (PFPMI) | Methyl methacrylate (MMA) | Zero birefringence, high Tg | researchgate.net |
Bioconjugation and Probe Development
The high reactivity and relative stability of pentafluorophenyl esters make them excellent reagents for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. wikipedia.org
Conjugation to Biomolecules (e.g., Proteins, Peptides, Surfaces)
Pentafluorophenyl esters are widely employed to attach various labels, such as fluorophores or haptens, to the primary amine groups of lysine (B10760008) residues or the N-terminus of proteins and peptides. wikipedia.org The reaction proceeds efficiently to form stable amide bonds. wikipedia.org A key advantage of PFP esters over other active esters, like succinimidyl esters, is their reduced susceptibility to spontaneous hydrolysis in aqueous media, which is a common environment for bioconjugation reactions. wikipedia.org
This chemistry is not only used for labeling but also for immobilizing biomolecules onto surfaces for various biotechnological applications. The controlled reactivity of perfluoroaromatic compounds, including pentafluorophenyl esters, can be tuned to achieve chemoselective modification. nih.gov For example, their reactivity can be directed towards specific nucleophiles present on a protein's surface, such as the thiol group of cysteine, allowing for site-specific conjugation. nih.gov This selectivity is crucial for preserving the biological activity of the protein or peptide being modified. The versatility of pentafluorophenyl ester chemistry has made it a cornerstone in the development of diagnostic agents, targeted drug delivery systems, and other advanced biomedical tools. nih.gov
Design and Application of Chemical Probes (e.g., Trifunctional LS Probes)
This compound serves as a critical building block for creating sophisticated chemical probes designed for studying biological systems. Its primary function is to introduce the chloroacetyl group onto a core molecule, which can then be used for specific targeting and labeling. The chloroacetyl moiety is an effective alkylating agent for the thiol groups of cysteine residues in proteins.
Trifunctional probes are advanced tools in chemical biology that typically possess three key components: a reporter group (like a fluorophore), a reactive group for covalent modification of a target, and a third functional group (like an alkyne or azide (B81097) for click chemistry). PFP-2-CA is instrumental in installing the reactive "warhead" of such probes.
Workflow for Probe Synthesis using PFP-2-CA:
Core Scaffold Synthesis: A central molecule is synthesized containing a nucleophilic group, typically a primary amine.
Acylation with PFP-2-CA: The amine on the core scaffold reacts with this compound. The highly reactive pentafluorophenyl ester is displaced, forming a stable amide bond and attaching the chloroacetyl group to the scaffold.
Final Assembly: Other components of the probe, such as the reporter and bio-orthogonal handle, are attached to the scaffold.
Protein Labeling: The resulting probe, now equipped with a chloroacetyl group, can selectively and covalently bind to cysteine residues on a target protein.
This strategy allows for the creation of versatile probes for applications such as activity-based protein profiling (ABPP) and fluorescence imaging.
Heteroconjugation of Polypeptides and Proteins
The unique reactivity of PFP-2-CA makes it an ideal reagent for the heteroconjugation of polypeptides and proteins, which is the process of linking different molecules together to create novel functional constructs. nih.gov The pentafluorophenyl ester provides a chemoselective handle for reaction with amine groups (such as the N-terminus or the side chain of lysine residues), while the chloroacetyl group provides a second, orthogonal reactive site for targeting thiol groups (from cysteine residues). nih.gov
This dual-functional nature allows for precise, controlled cross-linking and modification of biomolecules. For instance, a protein can be modified at its lysine residues using PFP-2-CA, thereby introducing a chloroacetyl handle onto its surface. This modified protein can then be conjugated to another polypeptide or a small molecule that bears a free thiol group.
| Reactive Group | Target Residue | Bond Formed | Application |
| Pentafluorophenyl Ester | Amine (Lysine, N-terminus) | Amide | Initial modification of the first molecule |
| Chloroacetyl | Thiol (Cysteine) | Thioether | Cross-linking to the second molecule |
| Table 1: Orthogonal Reactivity in Heteroconjugation. This table illustrates the two distinct reaction pathways enabled by this compound for linking biomolecules. |
This method is particularly valuable in creating antibody-drug conjugates (ADCs), where a cytotoxic drug (often thiol-containing) is linked to a monoclonal antibody, or in the development of peptide-polymer conjugates for advanced drug delivery systems. nih.gov
Synthetic Intermediate in Heterocyclic Chemistry
Beyond bioconjugation, this compound is a valuable intermediate in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The chloroacetyl group is a common precursor for building various heterocyclic rings.
A typical synthetic strategy involves two main steps:
Amide Formation: PFP-2-CA is first used to acylate a primary amine that is part of a larger molecular fragment. This reaction is efficient due to the excellent leaving group ability of the pentafluorophenoxide ion.
Intramolecular Cyclization: The newly introduced chloroacetyl group is positioned to react with another nucleophile within the same molecule. This intramolecular reaction leads to the formation of a new heterocyclic ring.
Q & A
Q. What are the standard synthetic routes for preparing pentafluorophenyl 2-chloroacetate, and how are intermediates characterized?
this compound is synthesized via chloroacetylation of pentafluorophenol using chloroacetyl chloride under anhydrous conditions. A typical protocol involves reacting equimolar amounts of pentafluorophenol and chloroacetyl chloride in dichloromethane with a base like triethylamine to neutralize HCl byproducts . Intermediates are characterized using ¹H/¹³C NMR to confirm ester formation and FT-IR to verify carbonyl (C=O) and C-F stretches. Purity is assessed via GC-MS (e.g., using NIST protocols for retention time matching ).
Q. How can researchers ensure the stability of this compound during storage and reactions?
Stability studies recommend storing the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of the chloroacetate group. Degradation is monitored via HPLC with UV detection (λ = 254 nm) to track byproducts like 2-chloroacetic acid and pentafluorophenol. For reactive conditions (e.g., aqueous media), inert atmospheres (N₂/Ar) and low temperatures (0–4°C) are critical to suppress hydrolysis .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹⁹F NMR to resolve pentafluorophenyl substituents (δ = -140 to -160 ppm) and ¹H NMR for the chloroacetate methylene group (δ = 4.2–4.5 ppm).
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak ([M+H]⁺ at m/z 280.9612 for C₈H₂ClF₅O₂) .
- Elemental analysis : Validate %C, %H, and %Cl against theoretical values (e.g., C: 34.22%, Cl: 12.62%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective substitution of the chloroacetate group in this compound?
Substitution reactions (e.g., with amines or thiols) require controlled nucleophilic attack. Kinetic studies suggest using polar aprotic solvents (DMF, DMSO) at 50–60°C to enhance reactivity while minimizing hydrolysis. Catalytic amounts of KI or NaI accelerate SN2 mechanisms. In situ monitoring via ¹⁹F NMR helps track displacement efficiency, as fluorine chemical shifts are sensitive to electronic changes in the aromatic ring .
Q. What computational methods aid in predicting the reactivity of this compound in complex syntheses?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of pentafluorophenyl groups on the chloroacetate’s electrophilicity. Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, while solvation models (e.g., PCM) simulate solvent effects on reaction pathways .
Q. How do researchers resolve contradictions in kinetic data for hydrolysis reactions of pentafluorophenyl esters?
Discrepancies in hydrolysis rates (e.g., pH-dependent vs. temperature-driven mechanisms) are addressed via Arrhenius plots to isolate activation energies (Eₐ) and isotopic labeling (e.g., D₂O) to trace proton transfer steps. Comparative studies with non-fluorinated analogs (e.g., phenyl chloroacetate) clarify the electron-withdrawing impact of fluorine substituents .
Q. What strategies are employed to analyze degradation products of this compound in environmental toxicity studies?
Advanced LC-QTOF-MS identifies degradation byproducts like 2-chloroacetic acid and pentafluorophenol. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) correlate degradation kinetics with bioactivity. QSPR models predict environmental persistence based on logP values and hydrolytic half-lives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
